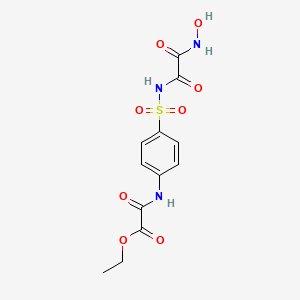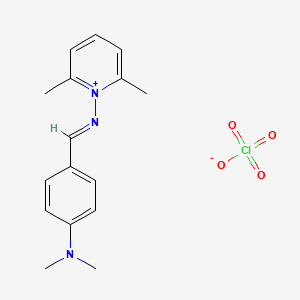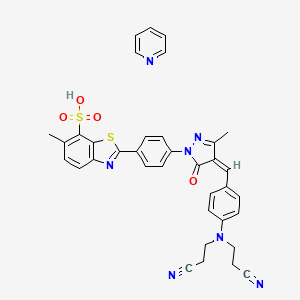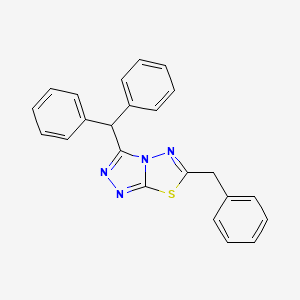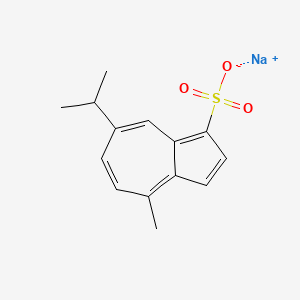
29-Deoxymutalomycin sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
29-Deoxymutalomycin sodium salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is a derivative of mutalomycin, which is known for its biological activity. The sodium salt form enhances its solubility and stability, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 29-Deoxymutalomycin sodium salt typically involves multiple steps, starting from the basic mutalomycin structure. The process includes selective deoxygenation at the 29th position, followed by the introduction of the sodium salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
29-Deoxymutalomycin sodium salt undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide under acidic conditions.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
29-Deoxymutalomycin sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of specialized chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 29-Deoxymutalomycin sodium salt involves its interaction with specific molecular targets. It may inhibit certain enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Mutalomycin: The parent compound, known for its biological activity.
29-Deoxymutalomycin: The non-sodium salt form, which may have different solubility and stability properties.
Uniqueness
29-Deoxymutalomycin sodium salt is unique due to its enhanced solubility and stability compared to its non-sodium counterpart. This makes it more suitable for various applications, particularly in aqueous environments.
Properties
CAS No. |
124831-81-8 |
|---|---|
Molecular Formula |
C41H69NaO11 |
Molecular Weight |
761.0 g/mol |
IUPAC Name |
sodium;2-[2-hydroxy-6-[1-[7-hydroxy-2,8-dimethyl-2-[5-methyl-5-[3-methyl-5-(3,5,6-trimethyloxan-2-yl)oxolan-2-yl]oxolan-2-yl]-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]propanoate |
InChI |
InChI=1S/C41H70O11.Na/c1-20-17-21(2)32(47-28(20)9)30-18-22(3)36(48-30)39(11)14-13-31(49-39)38(10)15-16-40(52-38)19-29(42)23(4)33(50-40)24(5)34-25(6)35(46-12)26(7)41(45,51-34)27(8)37(43)44;/h20-36,42,45H,13-19H2,1-12H3,(H,43,44);/q;+1/p-1 |
InChI Key |
HBFGCBJMWODKHC-UHFFFAOYSA-M |
Canonical SMILES |
CC1CC(C(OC1C)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(C(C)C(=O)[O-])O)C)OC)C)C)O)C)C)C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


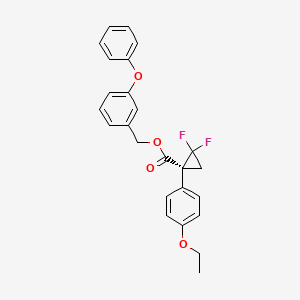
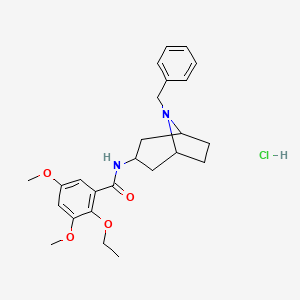
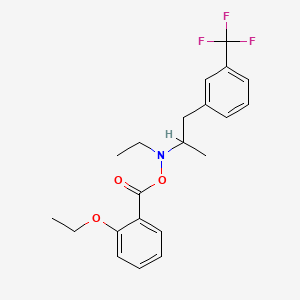
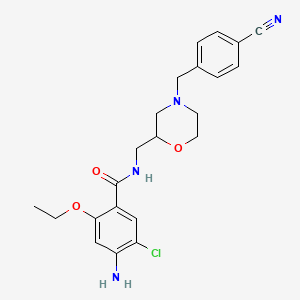
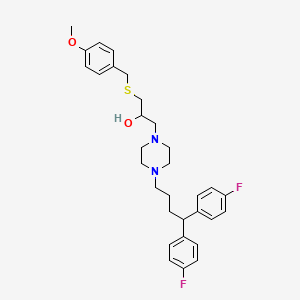

![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12745914.png)
![sodium;(E)-4-[[(3S,6aR,6bS,8aS,11R,12aS,14bR)-4,4,6a,6b,8a,11,14b-heptamethyl-11-[2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylethylcarbamoyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-oxobut-2-enoate](/img/structure/B12745920.png)

